molecular formula C9H9N3S B385929 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione CAS No. 28384-40-9

5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No. B385929
CAS RN: 28384-40-9
M. Wt: 191.26g/mol
InChI Key: MAGFPLALYSZUTR-UHFFFAOYSA-N
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Description

5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione is a compound that belongs to the 1,2,4-triazole class . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a multicomponent reaction under green chemistry conditions using lemon juice as an acidic catalyst . An equimolar mixture of 2-(3-amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid derivative, 4-chlorobenzaldehyde, and acetylacetone or ethyl acetoacetate is mixed in water–ethanol and then treated with fresh lemon juice .


Molecular Structure Analysis

The molecular structure of this compound is characterized by different spectral and elemental analyses . The presence of the 1,2,4-triazole ring in its structure is a key feature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are characterized by the use of a multicomponent reaction under green chemistry conditions . The reaction involves the use of lemon juice as an acidic catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by different spectral and elemental analyses . The compound is described as having promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .

Scientific Research Applications

Antioxidant and Antiradical Activity

Compounds containing the 1,2,4-triazole-3-thione moiety, including derivatives like 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione, have shown high indicators of antioxidant and antiradical activity. These compounds' efficacy is often compared to biogenic amino acids such as cysteine due to their shared feature of a free SH-group. This property suggests their potential in mitigating the effects of high doses of radiation and improving biochemical processes in affected patients. The synthesis and pharmacological activity studies on these compounds, including 5-R-5R1-3-heteryltio-1,2,4-triazoles, underline new possibilities for synthesized 1,2,4-triazole-3-tiones in medical and biochemical research (А. G. Kaplaushenko, 2019).

Broad Range of Biological Activities

1,2,4-Triazole derivatives have been extensively studied for their broad range of biological activities. This includes antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and more. These studies highlight the versatility of 1,2,4-triazole derivatives as a base for developing biologically active substances, showcasing their potential in creating new pharmaceuticals and healthcare applications. This body of research supports the idea that 1,2,4-triazole and its derivatives, such as this compound, are promising directions for future scientific investigations and applications in medicine and pharmacology (M. V. Ohloblina, 2022).

Synthetic Routes and Chemical Reactivities

The exploration of synthetic routes for 1,2,4-triazoles underscores the chemical reactivity and potential applications of these compounds in drug discovery, material science, and more. The stability of the 1,2,4-triazole ring to hydrolysis and its significant dipole moment make it an attractive scaffold for engaging in hydrogen bonding and dipole-dipole interactions with biological targets. This research stream provides insight into the synthetic versatility of 1,2,4-triazoles, including this compound, paving the way for their application across various domains of science and engineering (C. Kaushik et al., 2019).

Future Directions

The future directions for the research and development of 1,2,4-triazole derivatives, including 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione, involve further investigations on this scaffold to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

5-benzyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFPLALYSZUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28384-40-9
Record name 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
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